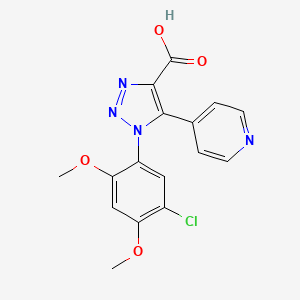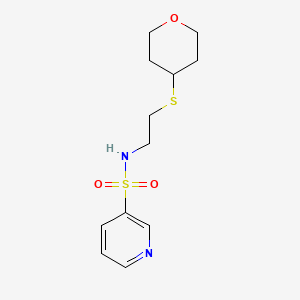![molecular formula C24H18ClN5O3S B2541233 N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 893784-36-6](/img/structure/B2541233.png)
N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O3S and its molecular weight is 491.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research indicates that quinazoline derivatives exhibit significant antibacterial and antimicrobial activities. A study on 3,4-dihydro-4-oxo-1,2,3-benzotriazines, which share structural similarities with the compound , demonstrated good antibacterial potency against various strains (M. M. Gineinah, 2001). Another research effort synthesized quinazoline-4-one/4-thione derivatives, showing antimicrobial, analgesic, and anti-inflammatory activities, highlighting the versatility of quinazoline scaffolds in drug development (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).
Anticancer Activity
Quinazoline derivatives have also been investigated for their potential anticancer properties. A study involving ultrasound-promoted synthesis of thiadiazolo[3,2-α]pyrimidine-6-carbonitrile derivatives, including those with structural features similar to the target compound, found significant in-vitro anticancer activities against multiple human tumor cell lines (S. Tiwari, J. Seijas, M. Vázquez-Tato, A. Sarkate, D. Lokwani, A. P. Nikalje, 2016).
Anticonvulsant and Anti-Inflammatory Effects
The anticonvulsant and anti-inflammatory potential of quinazoline derivatives have been highlighted in several studies. For instance, newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones were synthesized and evaluated as potential anticonvulsant agents, with some compounds showing promising results (Archana., V. K. Srivastava, Ashok Kumar, 2002).
Nematocidal Activity
Quinazoline derivatives have been explored for their nematocidal activities. A particular study synthesized 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety and evaluated them for nematocidal activity against Bursaphelenchus xylophilus, with some compounds showing high efficacy (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).
Enzyme Inhibition
Quinazoline compounds have been synthesized to target specific enzymes. For example, cyclic GMP phosphodiesterase inhibitors were developed from 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, demonstrating the potential for coronary artery disease treatment by dilating coronary arteries through specific enzyme inhibition (Y. Takase, T. Saeki, N. Watanabe, H. Adachi, S. Souda, I. Saito, 1994).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-33-20-5-3-2-4-18(20)27-23-29-30-22(32)17-11-8-15(12-19(17)28-24(30)34-23)21(31)26-13-14-6-9-16(25)10-7-14/h2-12H,13H2,1H3,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWJLIUPRMULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl)N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)
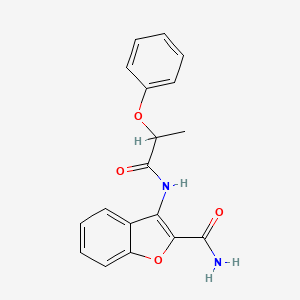
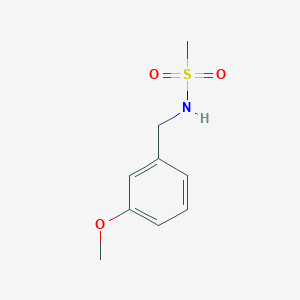
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B2541157.png)
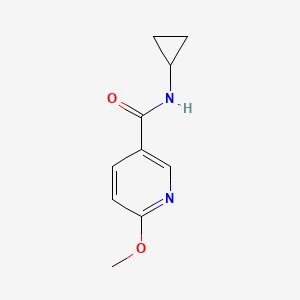

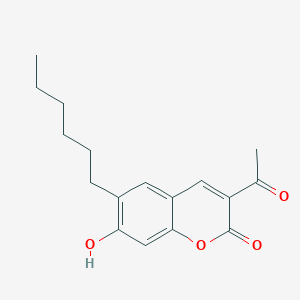
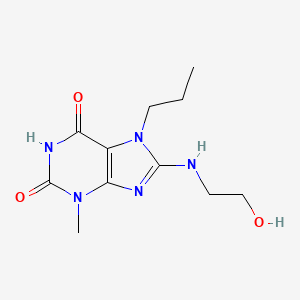
![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hydrochloride](/img/structure/B2541164.png)
![(2-(4-fluorophenyl)-4-((3-methoxybenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2541169.png)
![N-(4-bromo-3-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2541170.png)

